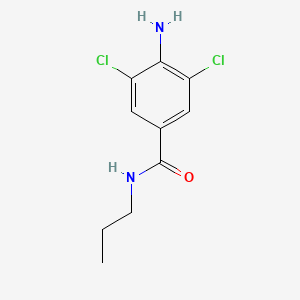

N-Propyl-4-amino-3,5-dichlorobenzamide

Description

Properties

CAS No. |

63887-32-1 |

|---|---|

Molecular Formula |

C10H12Cl2N2O |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

4-amino-3,5-dichloro-N-propylbenzamide |

InChI |

InChI=1S/C10H12Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h4-5H,2-3,13H2,1H3,(H,14,15) |

InChI Key |

DHFVYGPWWGWKLT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Amidation Using Acid Chloride Derivatives

Preparation of Acid Chloride : The starting 4-amino-3,5-dichlorobenzoic acid is converted to its corresponding acid chloride by reaction with thionyl chloride under reflux for 1 to 3 hours. This step is typically completed within this time frame without critical timing constraints.

Amidation Reaction : The acid chloride is then reacted with propylamine in the presence of an acid acceptor such as sodium hydroxide or an organic base (e.g., triethylamine). The reaction is performed in an inert organic solvent like toluene, ethylene dichloride, or octane, at temperatures ranging from 0 to 50 degrees Celsius, preferably 10 to 20 degrees Celsius. The reaction time is generally 1 to 3 hours.

Catalysis and Dehydration : When the starting material is the acid rather than the acid chloride, an acid catalyst such as hydrochloric or sulfuric acid is employed to facilitate the dehydration of the intermediate amine salt to the amide.

Solvent and Conditions : Use of hydrocarbon solvents with boiling ranges between 90 to 125 degrees Celsius is common to maintain reaction control and solubility of reactants.

Yields and Purity : This method yields high-purity this compound, with reported yields often exceeding 90% under optimized conditions.

Amidation Using Alkyl Esters

Alkyl esters of 4-amino-3,5-dichlorobenzoic acid can also be used as acyl donors. Amidation proceeds via an interchange reaction with propylamine, often leading to the amide product. Acid catalysis is similarly required to drive the reaction to completion.

This method is less common due to typically lower reactivity compared to acid chlorides but offers a milder alternative.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1. Acid Chloride Formation | 4-amino-3,5-dichlorobenzoic acid + thionyl chloride, reflux 1-3 h | Conversion to acid chloride intermediate |

| 2. Amidation | Acid chloride + propylamine + acid acceptor (NaOH, triethylamine), solvent (toluene, octane), 10-20°C, 1-3 h | Formation of this compound |

| 3. Work-up | Filtration of salts, solvent removal, purification | Isolation of pure amide product |

Alternative Synthetic Considerations

Use of Acid Acceptors : Acid acceptors such as sodium hydroxide, calcium carbonate, pyridine, or magnesium oxide are preferred to neutralize the hydrogen chloride generated during amidation, improving yield and purity.

Solvent Selection : Inert organic solvents from hydrocarbon, halogenated hydrocarbon, ketone, or ether classes are employed to optimize solubility and reaction kinetics.

Temperature Control : Mild temperatures (0 to 50 degrees Celsius) are critical to avoid side reactions and decomposition, with 10 to 20 degrees Celsius being optimal.

Research Outcomes and Data Summary

The following table summarizes typical reaction parameters and results from reported studies:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid Chloride Formation Time | 1 to 3 hours | Reflux with thionyl chloride |

| Amidation Temperature | 0 to 50°C (preferably 10-20°C) | Lower temperatures reduce side reactions |

| Reaction Time (Amidation) | 1 to 3 hours | Reaction usually complete within this time |

| Acid Acceptors | Sodium hydroxide, triethylamine, calcium carbonate | Neutralize HCl, improve yield |

| Solvents | Toluene, ethylene dichloride, octane | Hydrocarbon solvents with 90-125°C boiling range |

| Yield | >90% | High yield with acid chloride method |

| Purity | High purity amide obtained | Confirmed by melting point and elemental analysis |

Summary of Patent Literature Insights

The amidation reaction is well-documented in patents US3534098A and US3640699A, which describe the preparation of 3,5-disubstituted benzamides including N-propyl derivatives. These patents emphasize the importance of acid chloride intermediates, acid acceptors, and controlled reaction conditions for high yields and purity.

The amidation can be performed with equal molar ratios of acid chloride and amine, though a slight excess of amine (up to 1.225 equivalents) may be beneficial.

The use of acid catalysts for direct amidation of the acid is also described but generally less favored due to longer reaction times and potential side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

4-Amino-3,5-dichloro-N-propylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-3,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The amino and dichloro groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Structure : Features a 3,4-dichlorophenyl group and a propanamide side chain.

- Use : Widely employed as a herbicide for rice cultivation .

- Key Difference : The 3,4-dichloro substitution (vs. 3,5-dichloro in the target compound) alters electronic and steric properties, likely influencing herbicidal activity and selectivity.

N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim)

N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione Metabolite Isomer)

- Structure : Shares the 3,5-dichlorophenyl substitution but includes an imidazolidine ring.

- Use : Metabolite of iprodione , a fungicide .

- Key Difference : The imidazolidine group confers fungicidal activity, whereas the target compound’s lack of this heterocycle may limit antifungal efficacy.

Physicochemical and Application Differences

Boiling Point and Volatility

- Comparable data for propanil, fenoxacrim, or iprodione metabolites are unavailable, but chlorine substitution patterns and molecular weight differences likely influence volatility.

Lipophilicity (logP)

- The target’s logP (3.87 ) indicates moderate lipophilicity, balancing solubility and membrane permeability .

Toxicity and Regulatory Considerations

- Propanil: Known for moderate mammalian toxicity (LD₅₀ ~250–500 mg/kg in rats) and environmental persistence, necessitating regulated use .

- Iprodione metabolites : Often exhibit reduced toxicity compared to parent fungicides but may still pose ecological risks .

Biological Activity

N-Propyl-4-amino-3,5-dichlorobenzamide, also known by its CAS number 63887-32-1, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂O |

| Molecular Weight | 247.12 g/mol |

| Density | 1.307 g/cm³ |

| Boiling Point | 331.8 °C |

| Flash Point | 154.4 °C |

This compound exhibits biological activity primarily through its interaction with sigma receptors, particularly sigma-1 (S1R) and sigma-2 (S2R). These receptors are implicated in various central nervous system (CNS) disorders. A study evaluating benzamide derivatives indicated that compounds with similar structures demonstrated selectivity towards S2R without exhibiting cytotoxic effects on neuronal cells (SY5Y cells) .

Sigma Receptor Binding Affinity

In vitro studies have shown that N-propyl derivatives can exhibit significant binding affinities for sigma receptors:

| Compound | S1R Ki (nM) | S2R Ki (nM) | Selectivity Index (S2R/S1R) |

|---|---|---|---|

| This compound | 1.2 | 1400 | >1166 |

This selectivity suggests that the compound may have therapeutic potential in treating conditions associated with sigma receptor dysregulation.

Neuroprotective Effects

Research has indicated that compounds similar to this compound can exert neuroprotective effects. For instance, in models of neurodegeneration, these compounds have been shown to reduce apoptosis in neuronal cells and enhance cell survival rates under oxidative stress conditions .

Case Studies

- Neurotoxicity Screening : A high-throughput screening of various compounds revealed that certain benzamide derivatives, including those structurally related to this compound, exhibited selective toxicity towards human neural stem cells (NSCs), indicating potential for targeted therapeutic applications .

- Anthelmintic Activity : In a study utilizing C. elegans as a model organism, the compound was evaluated for its anthelmintic properties. Results showed that specific structural modifications enhanced activity against parasitic infections, suggesting broader implications for drug development in parasitology .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity data suggest that while the compound has a moderate toxicity profile, further investigations are necessary to fully understand its long-term effects and metabolic stability .

Q & A

Basic Questions

Q. How can N-Propyl-4-amino-3,5-dichlorobenzamide be reliably identified and distinguished from structurally similar compounds?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For HRMS, the molecular ion peak at m/z 339.1025 ([M + H]⁺) confirms the molecular formula (C₁₇H₂₀Cl₂N₂O) . In ¹H NMR, key signals include δ 1.65 (s, 6H, propyl chain), δ 7.46 (s, 2H, aromatic protons), and δ 7.78 (s, 1H, NH) . Differentiation from analogs (e.g., N-[1,1-dimethylpropynyl]-3,5-dichlorobenzamide) requires monitoring substituent-specific shifts, such as the absence of alkyne protons in the target compound .

Q. What synthetic routes are recommended for preparing this compound with high purity?

- Methodological Answer : A robust method involves coupling 4-amino-3,5-dichlorobenzoic acid with 1-adamantanamine using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in ethyl acetate with triethylamine as a base. Reaction optimization includes maintaining stoichiometric ratios (1:1.5 for EDC/HOBt) and purification via column chromatography . Alternative routes may employ propylamine derivatives instead of adamantanamine, adjusting solvent polarity for crystallization .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency . Prepare the ligand by minimizing its energy in Gaussian09 at the B3LYP/6-31G* level. For the target protein (e.g., Mycobacterium tuberculosis enzymes), retrieve PDB structures and assign partial charges via AMBER force fields. Run simulations with exhaustiveness set to 20 to ensure conformational sampling. Binding modes with RMSD < 2.0 Å and ΔG < -7.0 kcal/mol indicate high affinity .

Q. What analytical strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : For conflicting ¹³C NMR signals (e.g., ambiguity in carbonyl carbon assignments), employ heteronuclear correlation spectroscopy (HSQC/HMBC) to map coupling between ¹H and ¹³C nuclei. For example, the carbonyl carbon (δ 167.2 ppm) in this compound shows HMBC correlations with NH (δ 7.78) and aromatic protons (δ 7.46) . Cross-validate with IR spectroscopy (amide I band ~1650 cm⁻¹) and X-ray crystallography if single crystals are obtainable .

Q. How does the electronic environment of the dichlorobenzamide moiety influence biological activity?

- Methodological Answer : Perform Hammett substituent constant (σ) analysis to correlate electronic effects with bioactivity. The electron-withdrawing Cl substituents at positions 3 and 5 increase the electrophilicity of the amide carbonyl, enhancing hydrogen bonding with target enzymes. Compare IC₅₀ values of derivatives (e.g., 3,5-dichloro vs. 3-chloro-5-nitro) in enzyme inhibition assays. QSAR models can quantify contributions of σ and π parameters to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.